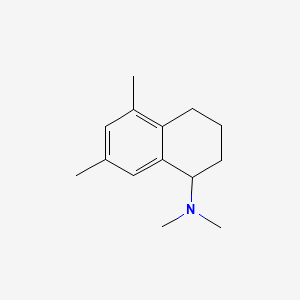
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It plays a crucial role in the digestion of milk by curdling it, transforming caseinogen into insoluble casein . This enzyme is essential for young animals as it allows milk to be retained in the stomach for a longer period, facilitating better digestion . In the commercial sector, rennin is widely used in cheese production and other dairy processes .
準備方法
Synthetic Routes and Reaction Conditions: Rennin is typically extracted from the stomach lining of young calves. The process involves washing, drying, and cutting the stomach lining into small pieces, which are then macerated in water containing about 4% boric acid at 30°C for approximately five days . Alternatively, a brine extract can be prepared at 15-20°C .
Industrial Production Methods: In the industrial setting, rennin is often produced using recombinant DNA technology. This involves inserting the gene responsible for rennin production into microorganisms such as bacteria or fungi, which then produce the enzyme in large quantities. This method ensures a consistent and reliable supply of rennin for commercial use .
化学反応の分析
Types of Reactions: Rennin primarily undergoes proteolytic reactions, where it cleaves specific peptide bonds in proteins. The most notable reaction is the conversion of caseinogen to casein in milk .
Common Reagents and Conditions: Rennin requires an acidic environment to function optimally. It is most active at a pH of around 4.0 to 4.6 and a temperature of 30-37°C . Calcium ions are also necessary for the coagulation process, as they facilitate the conversion of caseinogen to casein .
Major Products Formed: The primary product of rennin’s action on milk is curd, which consists of coagulated casein. This curd is then processed further to produce various types of cheese .
科学的研究の応用
Rennin has a wide range of applications in scientific research and industry:
作用機序
Rennin exerts its effects by specifically cleaving the peptide bond between phenylalanine and methionine in caseinogen, converting it into insoluble casein . This action is facilitated by the presence of calcium ions, which help stabilize the casein micelles, leading to coagulation . The enzyme is secreted as an inactive precursor, prorennin, which is activated by the acidic environment of the stomach .
類似化合物との比較
Uniqueness of Rennin: Rennin’s specificity for caseinogen and its role in milk coagulation make it unique among proteolytic enzymes. Unlike pepsin and trypsin, which have broader roles in protein digestion, rennin’s activity is highly specialized and crucial for the dairy industry .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3 |
InChIキー |
GNOLWGAJQVLBSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2CCCC(C2=C1)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


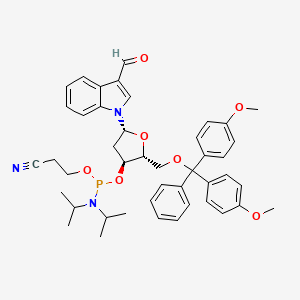
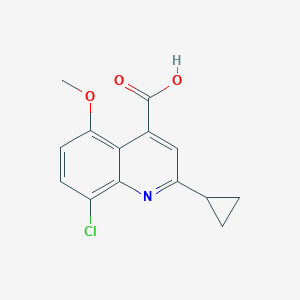
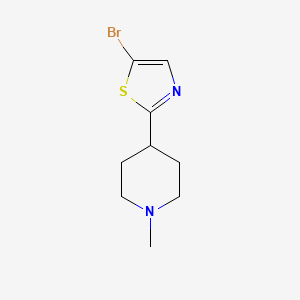
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
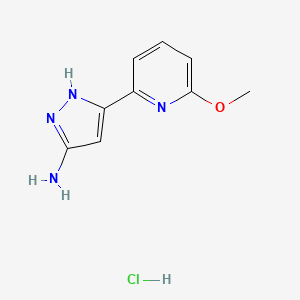
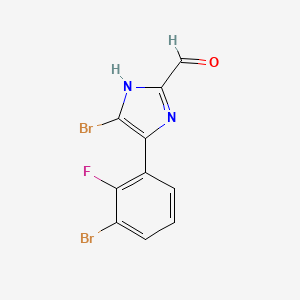
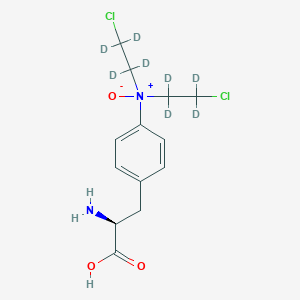
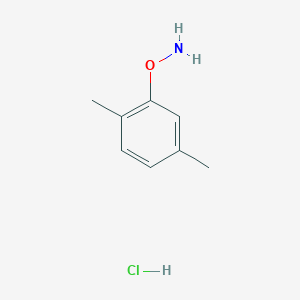
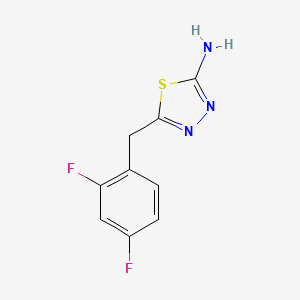
![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
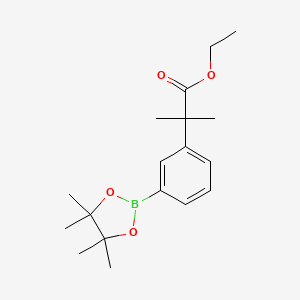

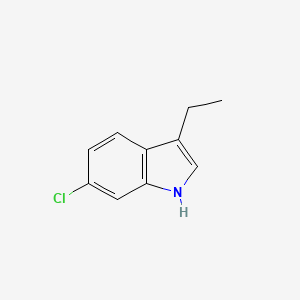
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
